3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including medicinal chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- is not fully understood. However, studies suggest that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- in lab experiments is its potential as an antitumor agent. However, there are also some limitations to using this compound. For example, it can be difficult to synthesize, and there is limited information available on its toxicity.
Zukünftige Richtungen
There are several future directions for research on 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)-. One area of research is to investigate the potential of this compound as an antitumor agent. Another area of research is to explore the mechanism of action of this compound and how it interacts with different enzymes and proteins. Additionally, more research is needed to understand the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- is a chemical compound that has shown significant potential in scientific research. This compound has shown promise as an antitumor agent, and there is ongoing research to explore its mechanism of action and potential applications in medicinal chemistry. While there are some limitations to using this compound in lab experiments, it remains an important area of research for the future.
Synthesemethoden
The synthesis of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring.
Wissenschaftliche Forschungsanwendungen
3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)- has shown potential in various scientific research applications. One of the most promising applications of this compound is in medicinal chemistry. This compound has shown significant potential as an antitumor agent, with studies indicating that it can inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C17H20N6 |
---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
3-benzyl-7-(4-methylpiperidin-1-yl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C17H20N6/c1-13-7-9-22(10-8-13)16-15-17(19-12-18-16)23(21-20-15)11-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3 |
InChI-Schlüssel |
NNWMQLKGLRXSRT-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Kanonische SMILES |
CC1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.